molecular formula C23H23ClFNO5 B12415032 Elvitegravir-d8

Elvitegravir-d8

Cat. No.: B12415032
M. Wt: 455.9 g/mol
InChI Key: JUZYLCPPVHEVSV-QGJQYEBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of elvitegravir-d8 involves the incorporation of deuterium atoms into the elvitegravir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions may vary, but typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Elvitegravir-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and activity within the body.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated alcohols .

Scientific Research Applications

Elvitegravir-d8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the analysis of elvitegravir and its metabolites. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of elvitegravir, as well as its interactions with other drugs. In industry, it is used in the development and quality control of antiretroviral therapies .

Mechanism of Action

Elvitegravir-d8 exerts its effects by inhibiting the HIV-1 integrase enzyme, which is essential for viral replication. By preventing the integration of HIV-1 DNA into the host genome, this compound blocks the formation of the HIV-1 provirus and the propagation of the viral infection. This mechanism of action involves the binding of this compound to the active site of the integrase enzyme, thereby preventing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to elvitegravir-d8 include other HIV-1 integrase strand transfer inhibitors such as bictegravir, cabotegravir, dolutegravir, and raltegravir. These compounds share a similar mechanism of action but differ in their pharmacokinetic and pharmacodynamic properties .

Uniqueness: this compound is unique in its deuterated form, which provides advantages in terms of stability and metabolic profile. The incorporation of deuterium atoms can lead to a slower rate of metabolism, potentially enhancing the drug’s efficacy and reducing the frequency of dosing .

Properties

Molecular Formula

C23H23ClFNO5

Molecular Weight

455.9 g/mol

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-7-methoxy-4-oxo-1-[(2S)-2,3,4,4,4-pentadeuterio-1-hydroxy-3-(trideuteriomethyl)butan-2-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1/i1D3,2D3,12D,19D

InChI Key

JUZYLCPPVHEVSV-QGJQYEBMSA-N

Isomeric SMILES

[2H][C@@](CO)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Origin of Product

United States

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